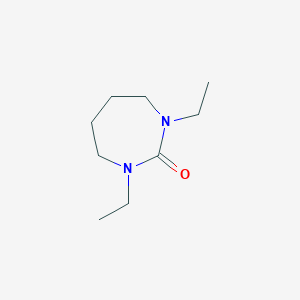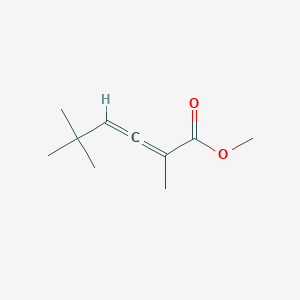
1,2,2,3-Tetramethylcyclopent-3-enol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2,3-Tetramethylcyclopent-3-enol is an organic compound with the molecular formula C₉H₁₆O It is a cyclopentene derivative with four methyl groups attached to the ring and a hydroxyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3-Tetramethylcyclopent-3-enol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,2,3,3-tetramethylbut-1-ene-3-ol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1,2,2,3-Tetramethylcyclopent-3-enol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1,2,2,3-tetramethylcyclopentanone.
Reduction: Formation of 1,2,2,3-tetramethylcyclopentane.
Substitution: Formation of 1,2,2,3-tetramethylcyclopent-3-yl halides or amines.
科学的研究の応用
1,2,2,3-Tetramethylcyclopent-3-enol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclopentene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 1,2,2,3-Tetramethylcyclopent-3-enol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity.
類似化合物との比較
Similar Compounds
1,2,2,3-Tetramethylcyclopentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,2,2,3-Tetramethylcyclopentanone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
1,2,2,3-Tetramethylcyclopent-3-enol is unique due to its combination of a cyclopentene ring with four methyl groups and a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
| 74055-14-4 | |
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
1,2,2,3-tetramethylcyclopent-3-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-5-6-9(4,10)8(7,2)3/h5,10H,6H2,1-4H3 |
InChIキー |
ODKUFQPJLRUDGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(C1(C)C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)

![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)
